Cas no 937601-37-1 (3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate)
3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
- 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate
- EN300-231183
- DTXSID501146139
- AKOS000319209
- CS-0298890
- 937601-37-1
- diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
- STK351502
- diethyl7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
-
- MDL: MFCD08559066
- Inchi: 1S/C13H12F3N3O4/c1-3-22-11(20)7-6-17-19-9(13(14,15)16)5-8(18-10(7)19)12(21)23-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: INRNGZJMXYNPIL-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(=O)OCC)=NC2=C(C(=O)OCC)C=NN21)(F)F
Computed Properties
- Exact Mass: 331.07799036Da
- Monoisotopic Mass: 331.07799036Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 82.8Ų
3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231183-0.05g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-231183-0.1g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-231183-0.25g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-231183-0.5g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-231183-1.0g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-231183-2.5g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
| Enamine | EN300-231183-5.0g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
| Enamine | EN300-231183-10.0g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
| Enamine | EN300-231183-1g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-231183-5g |
3,5-diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
937601-37-1 | 5g |
$1115.0 | 2023-09-15 |
3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate
Introduction to 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate (CAS No. 937601-37-1)
The compound 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate (CAS No. 937601-37-1) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This compound belongs to the pyrazoloapyrimidine class of molecules, which has garnered considerable attention due to its structural versatility and biological activity. The presence of trifluoromethyl and diethyl substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In the context of 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate, this moiety is strategically positioned to interact with biological targets in a manner that could lead to potent and selective pharmacological effects.
The pyrazoloapyrimidine core is a privileged scaffold that has been extensively studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. The structural framework of this compound allows for multiple sites of functionalization, enabling chemists to tailor its properties for specific biological activities. The 3,5-dicarboxylate functional groups further enhance its versatility by providing additional opportunities for conjugation with other biomolecules or for further derivatization.
In the realm of contemporary pharmaceutical research, the development of inhibitors targeting kinases and other enzymes involved in cancer progression has been a major focus. The pyrazoloapyrimidine scaffold has shown promise in this area due to its ability to mimic natural substrates and disrupt enzymatic activity. Preliminary computational studies suggest that 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate may exhibit inhibitory effects on certain kinases by occupying critical binding pockets within the enzyme's active site.
Moreover, the diethyl substituents in this compound contribute to its overall lipophilicity, which is a crucial factor in determining oral bioavailability. By optimizing the balance between lipophilicity and polar surface area (PSA), researchers can enhance the compound's ability to cross biological membranes and reach target sites effectively. This aspect makes 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate an attractive candidate for further development as an oral therapeutic agent.
Recent advances in synthetic methodologies have also facilitated the efficient preparation of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to construct intricate molecular architectures with high precision. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity during synthesis.
The potential applications of 3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate extend beyond oncology. Emerging research indicates that this compound may also possess antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis or other essential metabolic pathways. Additionally, its structural features suggest that it could be modified to target neurological disorders or inflammatory conditions by interacting with specific receptors or enzymes involved in these pathologies.
In conclusion,3,5-diethyl 7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3,5-dicarboxylate (CAS No. 937601-37-1) represents a versatile and promising scaffold for pharmaceutical development. Its unique structural features—comprising a pyrazoloapyrimidine core with trifluoromethyl, diethyl, and dicarboxylate substituents—offer numerous opportunities for further exploration and optimization. As research continues to uncover new biological targets and synthetic strategies,this compound holds significant potential as a lead molecule for future therapeutics across multiple disease areas.
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